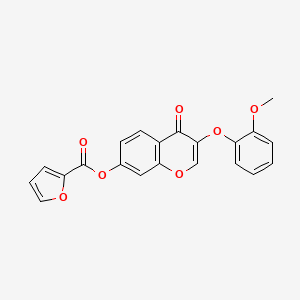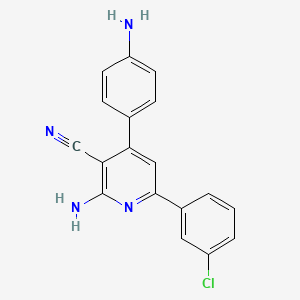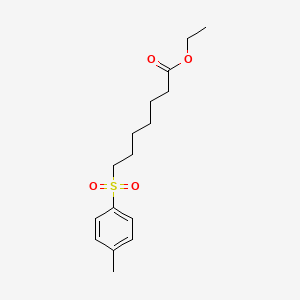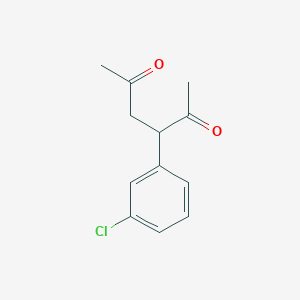![molecular formula C12H12O3S B14230345 (1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one CAS No. 510730-02-6](/img/structure/B14230345.png)
(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R)-1-(Benzenesulfonyl)bicyclo[310]hexan-2-one is a bicyclic compound featuring a benzenesulfonyl group attached to a bicyclo[310]hexane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one typically involves the following steps:
Formation of the bicyclo[3.1.0]hexane core: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under specific conditions to form the strained bicyclic structure.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the bicyclic core using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to reduce the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides or thiols.
Applications De Recherche Scientifique
(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the ring size and substitution pattern.
Benzenesulfonamides: Compounds with a benzenesulfonyl group attached to an amine, which have different reactivity and applications.
Uniqueness
(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one is unique due to its specific bicyclic structure and the presence of the benzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
510730-02-6 |
|---|---|
Formule moléculaire |
C12H12O3S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
(1R,5R)-1-(benzenesulfonyl)bicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C12H12O3S/c13-11-7-6-9-8-12(9,11)16(14,15)10-4-2-1-3-5-10/h1-5,9H,6-8H2/t9-,12-/m1/s1 |
Clé InChI |
XJBBOFICFPLANE-BXKDBHETSA-N |
SMILES isomérique |
C1CC(=O)[C@@]2([C@H]1C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CC(=O)C2(C1C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)


![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)





![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
